molecular formula C10H15N5 B1453908 3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1249525-04-9

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1453908
CAS No.: 1249525-04-9
M. Wt: 205.26 g/mol
InChI Key: HURNFJNJTKPARW-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This aminopyrazole derivative features a distinct 1,1'-methylpyrazole architecture, a scaffold recognized as a privileged structure in the development of bioactive molecules . The pyrazole core is a common pharmacophore in numerous FDA-approved drugs, including Celecoxib, Lonazolac, and the anticancer agent Encorafenib, highlighting its therapeutic relevance . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Its primary research value lies in its potential as a key intermediate or building block in the synthesis of more complex molecules targeting various disease pathways. Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, making them valuable tools for investigating new therapeutic targets . Specifically, structurally similar heteroaromatic pyrazole derivatives have been identified as potent and selective inhibitors of metalloproteinases, such as meprin α and meprin β, which are emerging targets in cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, pyrazole-sulfonamide hybrids have shown promising anticancer activity against various human cancer cell lines, including colon cancer and leukemia models . Researchers can functionalize the primary amine group to develop novel chemical probes or lead compounds, particularly for screening in oncology and inflammatory disease research.

Properties

IUPAC Name

5-methyl-2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-4-10(11)15(13-7)8(2)9-5-12-14(3)6-9/h4-6,8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNFJNJTKPARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific receptors, modulating their signaling pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For example, the compound may inhibit the activity of certain kinases, leading to a downstream effect on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s effect on metabolic pathways is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes.

Biological Activity

3-Methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine, also known as CID 61792092, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 61792092
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential in treating cancer and other diseases.

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole moiety exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of similar pyrazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-2313.79Induction of apoptosis
Compound BA54926.00Inhibition of cell proliferation
Compound CHepG249.85Cell cycle arrest
3-Methyl-Pyrazole DerivativeVarious (e.g., colorectal, lung)Varies (3.25 - 42.30)Multiple pathways including apoptosis and autophagy

Research indicates that derivatives containing the pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and liver cancers .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro and in vivo. Studies suggest that the anti-inflammatory activity may be linked to the inhibition of key enzymes involved in inflammatory pathways.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been associated with:

  • Antimicrobial Activity : Some studies report effectiveness against bacterial strains.
  • Antidepressant Effects : Certain pyrazole derivatives have demonstrated potential as mood enhancers.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Study on MDA-MB-231 Cells : A derivative was found to significantly reduce cell viability at low concentrations, suggesting a strong potential for breast cancer treatment.
  • Lung Cancer Model : In vivo studies using A549 cell lines showed that treatment with pyrazole derivatives led to reduced tumor size and increased survival rates in animal models.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of methyl and ethyl groups enhances its lipophilicity, potentially improving its bioavailability. The molecular weight of this compound is approximately 194.25 g/mol, making it suitable for various applications in drug development and synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 3-Methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine has shown promise in inhibiting the proliferation of cancer cells in vitro. Research published in reputable journals highlights its mechanism of action involving the induction of apoptosis in malignant cells .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated. In preclinical models, it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic use in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. Studies suggest that this compound may help mitigate neurodegenerative processes by reducing oxidative stress and promoting neuronal survival .

Pesticide Development

The unique structure of this compound allows for exploration in agricultural chemistry as a potential pesticide or herbicide. Research indicates that pyrazole compounds can act as effective agents against various pests while being environmentally friendly .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it valuable for industrial applications .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced inflammation markers in animal models
NeuroprotectionMitigated oxidative stress in neuronal cultures
Agricultural ChemistryPotential as an environmentally friendly pesticide

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing the pyrazolyl group with thienyl (e.g., ) or phenyl (e.g., ) alters electronic properties and steric bulk, impacting solubility and reactivity.
  • Linker Flexibility : Ethyl linkers (as in the target compound) provide greater rotational freedom compared to methylene linkers (e.g., ), which may influence binding affinity in biological systems.

Physicochemical Properties

  • Solubility : Pyrazole derivatives with polar substituents (e.g., pyridyl in ) show improved aqueous solubility compared to aryl-substituted analogues (e.g., ).
  • NMR Profiles : For 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, ¹H NMR signals at δ 2.25 (s, 3H, CH₃) and δ 5.90 (s, 1H, NH₂) confirm structural assignments .

Commercial and Patent Status

  • Active Analogues : Sarchem Labs markets 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6) for research use , indicating commercial viability for simpler derivatives.
  • Patent Relevance : European patents highlight pyrazole-amine hybrids as intermediates for anticancer and antiviral agents (e.g., EP 1 926 722 B1) .

Preparation Methods

General Synthetic Strategy

The key synthetic approach to this compound centers on constructing the pyrazole core with the 5-amine substitution, followed by installation of the 1-substituted 1-methyl-pyrazol-4-yl ethyl side chain. The preparation typically involves:

  • Condensation of β-ketonitriles or β-ketoesters with hydrazines to form 5-aminopyrazoles.
  • Use of substituted hydrazines to introduce heteroaryl groups on the pyrazole nitrogen.
  • Cyclization reactions to form the pyrazole ring system.
  • Functional group manipulations to introduce methyl groups and amine substituents.

Synthesis of 5-Aminopyrazole Core

The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This method proceeds via nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones that cyclize to yield 5-aminopyrazoles (Scheme 1 in the literature).

Key steps:

  • React β-ketonitriles (such as α-cyanoacetophenones) with hydrazines (including heteroarylhydrazines).
  • Formation of intermediate hydrazones.
  • Cyclization to 5-aminopyrazoles under mild conditions.

This method allows the introduction of heteroaryl groups such as methyl-substituted pyrazolyl moieties, which are crucial for the target compound.

Specific Preparation of 3-Methyl-1H-pyrazol-5-amine Derivatives

In related pyrazole synthesis, 3-methyl-1H-pyrazol-5(4H)-one is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the pyrazolone intermediate with high yield (~89%). This intermediate can be further functionalized to introduce amino groups at the 5-position and methyl groups at the 3-position.

Construction of the 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl] Substituent

The substitution at the pyrazole nitrogen (N-1) with a 1-(1-methyl-1H-pyrazol-4-yl)ethyl group is achieved by:

  • Alkylation or acylation reactions of the pyrazole nitrogen with appropriate alkylating agents bearing the 1-methyl-pyrazol-4-yl ethyl moiety.
  • Alternatively, coupling reactions involving pyrazolyl derivatives and ethyl substituents can be used.

Such transformations require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Industrial and Patent-Reported Processes

A patent (WO2015063709A1) describes processes for preparing related pyrazole derivatives involving:

  • Reaction of acetoacetyl derivatives with hydrazines in the presence of acids (e.g., methanesulfonic acid).
  • Cyclization using phosphorous oxychloride in pyridine, although pyridine is noted as toxic and avoided in industrial scale.
  • Alternative processes avoiding pyridine, using solvents and reagents that improve yield and purity.
  • Purification steps involving washing with aqueous sodium bicarbonate, deionized water, and crystallization with glacial acetic acid and toluene washes.
  • Drying under controlled temperature conditions to obtain pure pyrazole derivatives as solid acetates.

These processes emphasize scalability, safety, and product quality, which are essential for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation of β-ketonitrile with hydrazine β-ketonitrile + hydrazine hydrate, ethanol, reflux Formation of hydrazone intermediate
2 Cyclization Mild heating, acidic or neutral conditions 5-Aminopyrazole core formation
3 N-1 Substitution Alkylation with 1-(1-methyl-1H-pyrazol-4-yl)ethyl halide or equivalent Introduction of side chain at N-1
4 Purification Washing with aqueous sodium bicarbonate, water; crystallization with acetic acid and toluene Isolation of pure product as acetate salt
5 Drying Air oven at 40–45°C for 15–20 hours Obtaining dry, stable solid product

Research Findings and Considerations

  • The condensation of β-ketonitriles with hydrazines is a robust method yielding high purity 5-aminopyrazoles with good yields (often above 80%).
  • Avoidance of toxic solvents like pyridine in industrial processes is critical; alternative solvents and reagents have been successfully employed.
  • Cyclization agents such as phosphorous oxychloride are effective but may reduce purity and yield, leading to development of improved methods.
  • Purification protocols involving controlled temperature crystallization and washing steps ensure removal of impurities and isolation of stable salts.
  • Methyl substitutions on the pyrazole ring influence reactivity and solubility, important for downstream functionalization.

Q & A

Q. What are the common synthetic routes for 3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, or substitution. Key approaches include:
  • Multi-step alkylation : Starting from pyrazole precursors, alkylation at the 1-position using bromoethyl intermediates (e.g., 1-(1-methylpyrazol-4-yl)ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrazine cyclization : Condensation of hydrazine derivatives with ketones or aldehydes to form the pyrazole core, followed by functionalization at the 5-position .
  • Vilsmeier–Haack reaction : Used to introduce formyl groups into pyrazole intermediates, which are subsequently reduced to amines .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm, pyrazole protons at δ ~7.5 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • IR spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations .
  • X-ray crystallography : Resolves substituent stereochemistry and crystal packing (applied to analogs with similar substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .
  • Catalyst screening : Triethylamine or pyridine improves cyclization kinetics .
  • Temperature control : Maintaining 80–100°C during hydrazine cyclization minimizes side products .
  • DOE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Solutions include:
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .
  • Deuterated solvent comparison : CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts .
  • HPLC purification : Removes impurities causing anomalous peaks .
  • Cross-referencing analogs : Compare with structurally similar compounds (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:
  • Analog synthesis : Modifying substituents (e.g., replacing methyl with trifluoromethyl) to assess bioactivity changes .
  • Biological assays : Testing analogs for target binding (e.g., kinase inhibition) or pharmacokinetic properties .
  • Computational docking : Modeling interactions with proteins (e.g., using PyMol or AutoDock) .

Table 2 : Substituent Effects on Bioactivity

SubstituentBioactivity (IC₅₀, nM)Reference
Methyl120 ± 15
Trifluoromethyl85 ± 10
Ethyl150 ± 20

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on analogs (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine):
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Contradictions and Limitations in Existing Data

  • Spectral inconsistencies : Some studies report pyrazole protons at δ 7.5–7.6 ppm , while others note δ 7.2–7.4 ppm . This may reflect solvent polarity or tautomeric equilibria.
  • Yield variability : Alkylation yields range from 45–60% due to competing side reactions (e.g., over-alkylation) .

Future Research Directions

  • Mechanistic studies : Elucidate reaction pathways via isotopic labeling or in-situ NMR .
  • Crystallography : Resolve the compound’s crystal structure to inform SAR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

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